molecular formula C9H11BrClN B1523239 4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1251922-71-0

4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B1523239
CAS No.: 1251922-71-0
M. Wt: 248.55 g/mol
InChI Key: UDQTVGHTIXPFNZ-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, also known by its IUPAC name (1S)-4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, is a chemical compound with the molecular formula C9H11BrClN . It has a molecular weight of 248.55 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m0./s1 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere . .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is utilized in the synthesis and structural analysis of various organic compounds. For instance, a study presented the synthesis and characterization of N-substituted thiazole-2-amines, with a focus on analyzing their crystal structures and molecular interactions through X-ray diffraction studies and Hirshfeld surface analysis (Nadaf et al., 2019). The importance of such research lies in the detailed understanding of molecular geometry and interactions, which are crucial for the development of new materials and drugs.

Synthesis of Functionalized Compounds

The compound is also pivotal in the synthesis of functionally diverse organic compounds. For instance, research on the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under catalysis demonstrated the versatility of brominated compounds in forming heterocyclic structures with potential applications in pharmaceuticals and material science (Lygin & Meijere, 2009). Similarly, the formation of water-soluble BODIPY derivatives using a brominated compound underscores its role in creating fluorescent probes for biomedical applications, such as imaging and sensing (Li et al., 2008).

Catalytic Reactions and Process Optimization

Studies also focus on utilizing brominated compounds in catalytic reactions and process optimizations. For example, research on the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex highlights the use of brominated compounds in achieving high yield and chemoselectivity, which is valuable in industrial chemistry and pharmaceutical manufacturing (Ji, Li, & Bunnelle, 2003).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and washing thoroughly after handling (P264) .

Properties

IUPAC Name

4-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQTVGHTIXPFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251922-71-0
Record name 4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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